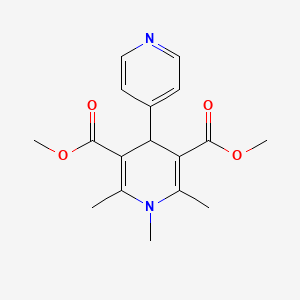

dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-13(16(20)22-4)15(12-6-8-18-9-7-12)14(17(21)23-5)11(2)19(10)3/h6-9,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZOAGVZRDUWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=NC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975116 | |

| Record name | Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5971-85-7 | |

| Record name | Dimethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate typically involves the condensation of appropriate pyridine derivatives under controlled conditions. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and a suitable carboxylate ester in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is typically obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to yield dihydropyridine derivatives with different substitution patterns.

Substitution: The methyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce various dihydropyridine compounds.

Scientific Research Applications

Dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly in the development of cardiovascular drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4’-bipyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the DHP Core

Aryl vs. Bipyridine Substituents

- Nifedipine Analogs : Classical DHPs feature aryl substituents at the 4-position (e.g., nitrophenyl in nifedipine). These groups enhance calcium channel blocking activity by stabilizing the boat conformation of the DHP ring .

Ester Group Variations

- Methyl Esters: The methyl ester groups in the target compound enhance lipophilicity compared to ethyl or isopropyl esters (e.g., diethyl analogs in ).

Physicochemical Properties

Lipophilicity and Solubility

- Methyl Esters : Lower molecular weight and logP (e.g., ~3.6 for methyl vs. ~4.2 for dibutyl esters) improve aqueous solubility but reduce membrane permeability compared to longer-chain esters .

- Bipyridine vs. Aryl Groups: The bipyridine moiety’s bulkiness may reduce solubility compared to monosubstituted phenyl groups but enhance stability via intramolecular interactions .

Research Implications

- Therapeutic Potential: The bipyridine group’s metal-chelating ability could enable applications in neurodegenerative diseases or as multitargeted ligands, similar to sulfonamide-DHP hybrids () .

- Comparative Limitations : Unlike halogenated analogs (e.g., 4-bromophenyl in ), the bipyridine group may reduce bioavailability due to increased polarity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl 1,2,6-trimethyl-1,4-dihydro-4,4'-bipyridine-3,5-dicarboxylate, and how can reaction conditions be optimized for high yields?

- Methodology : The synthesis of dihydropyridine derivatives typically involves multi-component Hantzsch-type reactions. For example, refluxing substituted aldehydes (e.g., 2,6-dimethylbenzaldehyde), β-keto esters (e.g., dimethyl acetylenedicarboxylate), and ammonium acetate in ethanol under controlled conditions (60–80°C, 4–6 hours) yields the dihydropyridine core . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) improve solubility and reaction homogeneity.

- Catalyst use : Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the 1,4-dihydropyridine proton appears as a singlet at δ 4.8–5.2 ppm, while ester methyl groups resonate at δ 3.6–3.8 ppm .

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic space group P2₁/c, MoKα radiation) reveals bond lengths (e.g., C3–N: 1.34 Å) and dihedral angles, confirming non-planarity of the dihydropyridine ring .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 329.194) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental handling?

- Data :

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in ring-opening or oxidation reactions?

- Mechanistic insights :

- Electron-withdrawing groups (e.g., ester at C3/C5) stabilize the dihydropyridine ring, reducing oxidation susceptibility.

- Steric hindrance : 2,6-Dimethyl groups restrict conformational flexibility, slowing reactions requiring planar transition states (e.g., cycloadditions) .

- Oxidation studies : Controlled oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane yields pyridine derivatives, monitored via UV-Vis (λmax 340 nm) .

Q. What computational methods are effective for modeling the compound’s interaction with biological targets (e.g., calcium channels)?

- Approach :

- Docking simulations : Use AutoDock Vina with calcium channel α1-subunit (PDB ID: 1T3S). The dihydropyridine core aligns with the binding pocket, with ester groups forming hydrogen bonds to Thr1066 .

- DFT calculations : B3LYP/6-31G(d) optimizations predict electrostatic potential maps, highlighting nucleophilic regions (e.g., N1) .

- MD simulations : GROMACS can assess ligand-receptor stability over 100 ns trajectories .

Q. How can conflicting data on biological activity (e.g., IC₅₀ variability in calcium channel assays) be resolved?

- Troubleshooting :

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and cell type (e.g., HEK293 vs. CHO).

- Control compounds : Compare with nifedipine (positive control) to validate assay sensitivity .

- Data normalization : Use Hill equation fits to account for allosteric effects .

Methodological Challenges and Solutions

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Solutions :

- Flow chemistry : Continuous reactors minimize side reactions (e.g., ester hydrolysis) by precise temperature/residence time control .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .

Q. How do crystallographic parameters correlate with the compound’s solid-state reactivity?

- Case study : Crystals with shorter C–O ester bond lengths (1.20 Å vs. 1.23 Å) exhibit faster degradation under UV light due to increased strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.